molecular formula C20H21BrN2O3S B2962372 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxy-1-phenyl-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide CAS No. 475158-19-1

3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxy-1-phenyl-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide

Cat. No. B2962372
CAS RN: 475158-19-1
M. Wt: 449.36
InChI Key: KUPNEURDZANQHH-UHFFFAOYSA-M
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Description

The compound is a complex organic molecule that contains several functional groups, including a dihydrobenzo[b][1,4]dioxin ring, a phenyl ring, and an imidazo[2,1-b][1,3]thiazin ring . The presence of these functional groups suggests that the compound might have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. X-ray crystallography and NMR spectroscopy are commonly used to determine the structure of complex organic molecules .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For example, the hydroxy group might be involved in acid-base reactions, and the rings might undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Recyclization of Benzimidazo-fused Thiazolium Salts : A study by Guseinov et al. (2020) explored the recyclization reactions of diethoxymethyl substituted benzimidazo-fused thiazolium salts, leading to the formation of novel thiazinium salts with expanded cycles. This research contributes to the understanding of cyclic transformations and the synthesis of new heterocyclic compounds (Guseinov et al., 2020).

  • Synthesis and Antimicrobial Activity : Kumar et al. (2013) reported the synthesis of 2,4-diaryl-2,3-dihydrobenzo[b][1,4]thiazepines showing significant antibacterial and antifungal activities, highlighting the potential of thiazole derivatives in developing new antimicrobial agents (Kumar et al., 2013).

Potential Biological Activities

  • Anticancer Potential : A methodology for creating imidazo[2,1-b][1,3]thiazoles with potential anticancer properties was proposed by Potikha and Brovarets (2020). This research underscores the significance of imidazo[2,1-b][1,3]thiazoles in medicinal chemistry, especially in the development of new anticancer therapies (Potikha & Brovarets, 2020).

  • Analgesic and Anti-inflammatory Activities : Chumakov et al. (1999) explored the synthesis of imidazo[2,1-b]thiazolium bromides and their potential analgesic and anti-inflammatory activities, contributing to the search for new pain and inflammation management options (Chumakov et al., 1999).

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its structure and the specific biological targets it interacts with .

properties

IUPAC Name

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenyl-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N2O3S.BrH/c23-20(15-7-8-17-18(13-15)25-11-10-24-17)14-21(16-5-2-1-3-6-16)19-22(20)9-4-12-26-19;/h1-3,5-8,13,23H,4,9-12,14H2;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUPNEURDZANQHH-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C[N+]2=C(N(CC2(C3=CC4=C(C=C3)OCCO4)O)C5=CC=CC=C5)SC1.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxy-1-phenyl-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide

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